4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
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Overview
Description
4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that combines a triazole ring with a piperazine moiety The triazole ring is known for its stability and versatility in various chemical reactions, while the piperazine ring is commonly found in many pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors under acidic or basic conditions, followed by thiolation to introduce the sulfanyl group . The piperazine derivative, 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine, can be synthesized through the reaction of piperazine with 3,4,5-trimethoxybenzyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency, scalability, and environmental impact . These methods often employ metal-free catalysts and environmentally benign solvents to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzyme activity or receptor function. The piperazine moiety can interact with various biological targets, including neurotransmitter receptors and ion channels. These interactions can modulate cellular pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their antimicrobial and anticancer properties.
Piperazine derivatives: Commonly used in pharmaceuticals for their psychoactive and anthelmintic effects
Uniqueness
The combination of the triazole and piperazine rings in 4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate provides a unique chemical scaffold that can interact with a wide range of biological targets. This dual functionality enhances its potential as a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;1-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.C5H7N3O2S/c1-17-12-8-11(9-13(18-2)14(12)19-3)10-16-6-4-15-5-7-16;1-3-6-5(8-7-3)11-2-4(9)10/h8-9,15H,4-7,10H2,1-3H3;2H2,1H3,(H,9,10)(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWOUFWPXCRMQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)O.COC1=CC(=CC(=C1OC)OC)CN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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